molecular formula C24H24N2O3 B1229971 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- CAS No. 20079-08-7

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)-

Cat. No.: B1229971
CAS No.: 20079-08-7
M. Wt: 388.5 g/mol
InChI Key: GMQJDKBAJYWHNK-VHXPQNKSSA-N
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Description

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as p-(beta-Dimethylaminoethoxy)benzene and 2-nitro-1,2-diphenylethylene.

    Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction under controlled conditions to form the final product. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- is scaled up using optimized reaction conditions and equipment. The process may involve continuous flow reactors, automated control systems, and purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: A well-known anticancer agent with a similar structural motif.

    Raloxifene: Another compound with structural similarities, used in the treatment of osteoporosis.

    Clomiphene: A compound with similar chemical properties, used in fertility treatments.

Uniqueness

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (Z)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

20079-08-7

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine

InChI

InChI=1S/C24H24N2O3/c1-25(2)17-18-29-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(26(27)28)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23-

InChI Key

GMQJDKBAJYWHNK-VHXPQNKSSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

37820-57-8

Related CAS

40297-41-4 (unspecified citrate)
40529-32-6 (monocitrate)

Synonyms

1-(p-(beta-dimethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene
EIPW 113
EIPW 113 citrate
EIPW 113 monocitrate
EIPW-113
N,N-dimethyl-2-(4-(2-nitro-1,2-diphenylethenyl)phenoxy)ethanamine

Origin of Product

United States

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